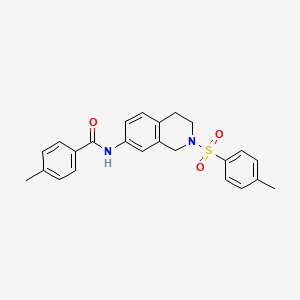

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a novel compound that has garnered substantial attention in various fields of research, especially in the development of novel drugs. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .

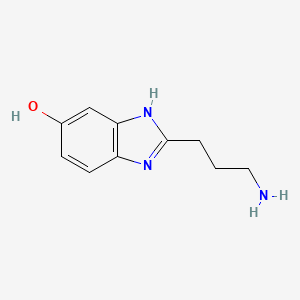

Molecular Structure Analysis

The molecular formula of the compound is C24H24N2O3S, and it has a molecular weight of 420.53. Detailed structural analysis would require more specific resources or experimental data which are not available in the current resources.Aplicaciones Científicas De Investigación

- Synthesis and Cytotoxicity : Researchers have synthesized and evaluated a series of 1-substituted tetrahydroisoquinoline analogs, including this compound, for their cytotoxic effects. Most of these derivatives displayed cytotoxicity against MOLT-3 cell lines, with the exception of the p-methoxy analog. Notably, the o-hydroxy derivative showed potent cytotoxicity against HuCCA-1, A-549, and MOLT-3 cell lines .

- Biological Activities : Isoquinoline alkaloids, including tetrahydroisoquinolines, exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders. Further research could explore their potential neuroprotective effects .

- Phenylethanolamine N-Methyltransferase Inhibitors : Some tetrahydroisoquinolines have been investigated as inhibitors of phenylethanolamine N-methyltransferase, an enzyme involved in catecholamine metabolism .

- Matrix Metalloproteinase Inhibitors : Certain analogs have shown inhibitory activity against matrix metalloproteinases, which play a role in tissue remodeling and cancer progression .

- Potential Carbonic Anhydrase Inhibitors : Tetrahydroisoquinolines have been explored as potential carbonic anhydrase inhibitors, which could have applications in treating conditions like glaucoma and epilepsy .

- Ligands for Delta Opioid Receptor : Some tetrahydroisoquinolines act as potential ligands for the delta opioid receptor, suggesting their relevance in pain management and related research .

- Quantitative Structure-Activity Relationship (QSAR) : Researchers have used QSAR models to understand the physicochemical properties influencing cytotoxicity. Descriptors such as total symmetry index (Gu), 3D-MoRSE, and 3D Petitjean index (PJI3) were important in predicting observed cytotoxicities .

Anticancer Activity

Neurodegenerative Disorders

Enzyme Inhibition

Carbonic Anhydrase Inhibition

Bradykinin-1 Receptor Antagonists

Drug Design and QSAR Studies

Direcciones Futuras

Given the biological potential of THIQ analogs, there is significant interest in the scientific community in the development of novel THIQ analogs with potent biological activity . “4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide”, being a novel compound, could be a subject of future research in this direction.

Mecanismo De Acción

Target of Action

The compound 4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq analogs have been revealed to act as phenylethanolamine n-methyltransferase inhibitors, matrix metalloproteinase inhibitors, carbonic anhydrase inhibitors, bradykinin-1 antagonists, as well as potential ligands of the delta opioid receptor .

Biochemical Pathways

Given the broad range of biological activities associated with thiq analogs, it can be inferred that multiple biochemical pathways could be affected, leading to their downstream effects .

Result of Action

Thiq analogs have been shown to display cytotoxicity against various cell lines .

Propiedades

IUPAC Name |

4-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-3-7-20(8-4-17)24(27)25-22-10-9-19-13-14-26(16-21(19)15-22)30(28,29)23-11-5-18(2)6-12-23/h3-12,15H,13-14,16H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZGQGVWNGQYQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide](/img/structure/B2426215.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2426219.png)

![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)

![(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426223.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2426225.png)

![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/no-structure.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2426230.png)